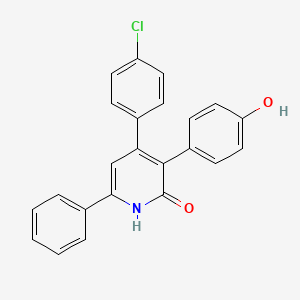![molecular formula C15H22OSi B14260858 tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane CAS No. 173074-01-6](/img/structure/B14260858.png)
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane is an organosilicon compound with the molecular formula C15H22OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group attached to a phenyl ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane typically involves the reaction of 2-ethynylphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The dimethylsilane moiety can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl[(2-iodophenyl)methoxy]dimethylsilane
- tert-Butyl[(2-methoxyphenyl)methoxy]dimethylsilane
- tert-Butyl[(4-ethynylphenyl)methoxy]dimethylsilane
Uniqueness
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables its use in click chemistry. This sets it apart from similar compounds that may lack this functional group and, consequently, the associated reactivity .
Eigenschaften
CAS-Nummer |
173074-01-6 |
|---|---|
Molekularformel |
C15H22OSi |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
tert-butyl-[(2-ethynylphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-7-13-10-8-9-11-14(13)12-16-17(5,6)15(2,3)4/h1,8-11H,12H2,2-6H3 |
InChI-Schlüssel |
KLNOICHTHAGMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


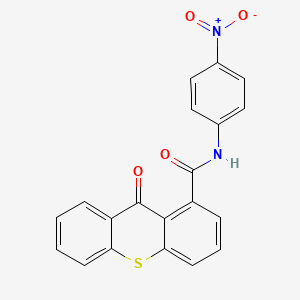
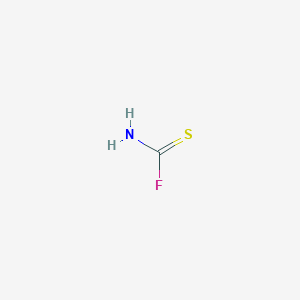
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
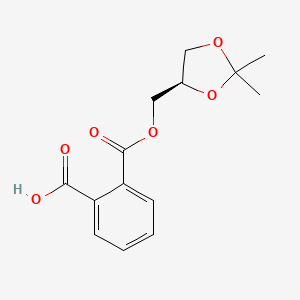
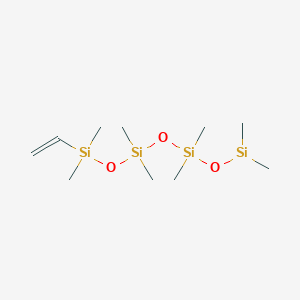
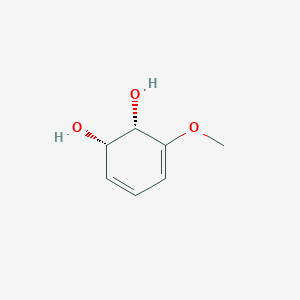
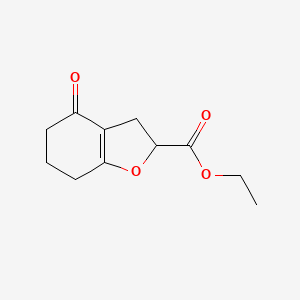
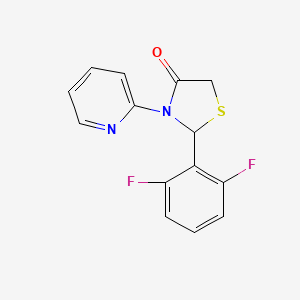
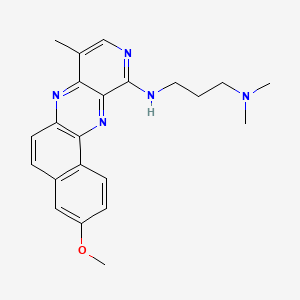
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
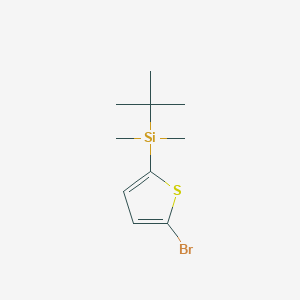
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
